molecular formula C15H23FN4O4Si B142949 (2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol CAS No. 151900-41-3

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Katalognummer: B142949
CAS-Nummer: 151900-41-3
Molekulargewicht: 370.45 g/mol
InChI-Schlüssel: VHGLFFIEVNCJDK-HBNTYKKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a chemical compound with the CAS number 151900-41-3. It is used in various scientific and industrial applications due to its unique properties.

Analyse Chemischer Reaktionen

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research. It is used in chemistry for various synthetic processes and as a reagent in different reactions . In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes. In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings .

Wirkmechanismus

The mechanism of action of (2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects . Understanding the molecular targets and pathways involved is crucial for optimizing its use in various applications.

Vergleich Mit ähnlichen Verbindungen

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other fluorinated derivatives or compounds with similar functional groups . The specific properties and applications of this compound can be compared to these similar compounds to understand its advantages and limitations.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties make it valuable for various synthetic processes, biological studies, and industrial applications

Eigenschaften

CAS-Nummer

151900-41-3

Molekularformel

C15H23FN4O4Si

Molekulargewicht

370.45 g/mol

IUPAC-Name

(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C15H23FN4O4Si/c1-25(2,3)5-4-23-14-12-13(18-15(16)19-14)20(8-17-12)11-6-9(22)10(7-21)24-11/h8-11,21-22H,4-7H2,1-3H3/t9-,10+,11+/m0/s1

InChI-Schlüssel

VHGLFFIEVNCJDK-HBNTYKKESA-N

SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F

Isomerische SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)F

Kanonische SMILES

C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F

Synonyme

2-fluoro-(O(6)-trimethylsilylelthyl)-2'-deoxyinosine
2-fluoro-O(6)-TMSE-deoxyinosine
2-FTMSE-DI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.